5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(4-(trifluoromethoxy)phenoxy)pyrimidine
CAS No.:
Cat. No.: VC13626708
Molecular Formula: C17H18BF3N2O4
Molecular Weight: 382.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H18BF3N2O4 |
|---|---|
| Molecular Weight | 382.1 g/mol |
| IUPAC Name | 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine |
| Standard InChI | InChI=1S/C17H18BF3N2O4/c1-15(2)16(3,4)27-18(26-15)11-9-22-14(23-10-11)24-12-5-7-13(8-6-12)25-17(19,20)21/h5-10H,1-4H3 |
| Standard InChI Key | WTSYDTMPTKJRHE-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)OC3=CC=C(C=C3)OC(F)(F)F |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound has the molecular formula C₁₇H₁₈BF₃N₂O₄ and a molecular weight of 382.14 g/mol . Its IUPAC name, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[4-(trifluoromethoxy)phenoxy]pyrimidine, reflects its two key functional groups:
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A pinacol boronate ester at the 5-position of the pyrimidine ring, which enhances stability and reactivity in Suzuki-Miyaura couplings .
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A 4-(trifluoromethoxy)phenoxy group at the 2-position, introducing electron-withdrawing properties and potential bioactivity .
Table 1: Key Molecular Descriptors
Structural Analysis
The pyrimidine ring adopts a planar configuration, with the boronate ester and trifluoromethoxy groups occupying orthogonal positions relative to the ring plane. The trifluoromethoxy group (-OCF₃) contributes to:
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Electron-withdrawing effects, polarizing the pyrimidine ring for nucleophilic substitution .
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Lipophilicity, enhancing membrane permeability in bioactive analogs .
The pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) facilitates:
Synthesis and Reactivity
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions |
|---|---|---|
| 1 | Halogenation | NBS, CCl₄, 80°C |
| 2 | Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane |
| 3 | Phenoxy Substitution | 4-(Trifluoromethoxy)phenol, K₂CO₃, DMF |
Reactivity Profile
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Suzuki-Miyaura Coupling: The boronate ester reacts with aryl halides (e.g., Ar–X) in the presence of Pd catalysts to form biaryl pyrimidines .
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Hydrolysis: Under acidic conditions, the boronate ester converts to a boronic acid, though this is less stable .
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Electrophilic Aromatic Substitution: The electron-deficient pyrimidine ring undergoes nitration or sulfonation at the 4-position .
Applications in Organic Synthesis
Pharmaceutical Intermediates
The compound’s structure aligns with motifs found in kinase inhibitors and antiviral agents. For example:
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Trifluoromethoxy groups are prevalent in FDA-approved drugs (e.g., Efavirenz) due to their metabolic stability .
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Boronate esters serve as transient protecting groups in prodrug design .
Material Science
Pyrimidine-boronate hybrids are explored in:
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Liquid crystals: The planar pyrimidine core and flexible boronate side chains enable mesophase formation .
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MOFs (Metal-Organic Frameworks): Boronate esters act as linkers for porous materials .
Comparative Analysis with Analogous Compounds
Table 3: Comparison with Structural Analogs
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